N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(3,4,5-TRIMETHOXYBENZOYL)GUANIDINE is a complex organic compound that features a unique combination of indole, pyrimidine, and benzoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(3,4,5-TRIMETHOXYBENZOYL)GUANIDINE typically involves multiple steps, starting with the preparation of the individual components:
Indole Derivative: The indole derivative can be synthesized through electrophilic substitution reactions, where the indole nucleus undergoes chlorination to introduce the chlorine atom at the 5-position.
Pyrimidine Derivative: The pyrimidine derivative is prepared through condensation reactions involving appropriate amines and aldehydes.
Benzoic Acid Derivative: The benzoic acid derivative is synthesized through esterification reactions, followed by methoxylation to introduce the methoxy groups.
These components are then coupled through a series of nucleophilic substitution and condensation reactions under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(3,4,5-TRIMETHOXYBENZOYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(3,4,5-TRIMETHOXYBENZOYL)GUANIDINE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(3,4,5-TRIMETHOXYBENZOYL)GUANIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share the indole nucleus and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 4,6-dimethyl-2-pyrimidinamine and 2,4-diaminopyrimidine share the pyrimidine core and are used in similar applications.
Benzoic Acid Derivatives: Compounds like 3,4,5-trimethoxybenzoic acid and methyl 3,4,5-trimethoxybenzoate share the benzoic acid structure and are used in various chemical and biological studies.
Uniqueness
N-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-N’-(4,6-DIMETHYL-2-PYRIMIDINYL)-N’'-(3,4,5-TRIMETHOXYBENZOYL)GUANIDINE is unique due to its combination of three distinct functional groups, each contributing to its overall properties and potential applications. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H29ClN6O4 |
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Molecular Weight |
537.0 g/mol |
IUPAC Name |
N-[N'-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C27H29ClN6O4/c1-15-10-16(2)32-27(31-15)34-26(29-9-8-17-14-30-21-7-6-19(28)13-20(17)21)33-25(35)18-11-22(36-3)24(38-5)23(12-18)37-4/h6-7,10-14,30H,8-9H2,1-5H3,(H2,29,31,32,33,34,35) |
InChI Key |
HDEPTWFTASWMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)Cl)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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